molecular formula C12H10N4O B14473450 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile CAS No. 65319-07-5

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile

Katalognummer: B14473450
CAS-Nummer: 65319-07-5
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: SSNAECKAVRJDFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indene derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 3-Amino-4-hydroxy-5,6,7,7a-tetrahydro-1H-indene-1,1,2-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

65319-07-5

Molekularformel

C12H10N4O

Molekulargewicht

226.23 g/mol

IUPAC-Name

3-amino-4-hydroxy-5,6,7,7a-tetrahydroindene-1,1,2-tricarbonitrile

InChI

InChI=1S/C12H10N4O/c13-4-8-11(16)10-7(2-1-3-9(10)17)12(8,5-14)6-15/h7,17H,1-3,16H2

InChI-Schlüssel

SSNAECKAVRJDFB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(=C(C1)O)C(=C(C2(C#N)C#N)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.